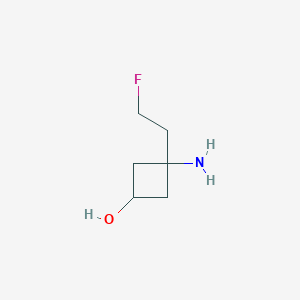

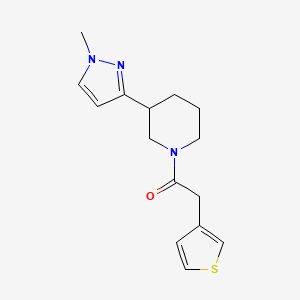

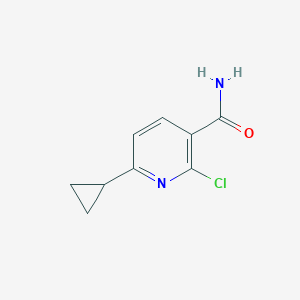

3,4,5-triethoxy-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-triethoxy-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide, also known as TEB, is a novel compound that has attracted significant attention in scientific research due to its potential therapeutic applications. TEB is a benzamide derivative that has been synthesized using a multistep process.

Applications De Recherche Scientifique

Synthesis of Benzamide-Based Compounds

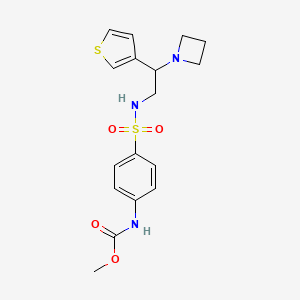

One study describes a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds were synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine. Notably, eight compounds demonstrated significant antiviral activities against the H5N1 strain of the bird flu influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Antimicrobial Applications

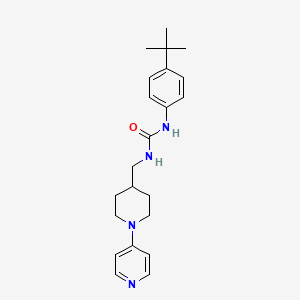

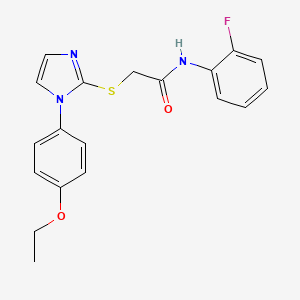

Another research effort focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited promising antimicrobial activities. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to be essential for enhancing their antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Anticancer Research

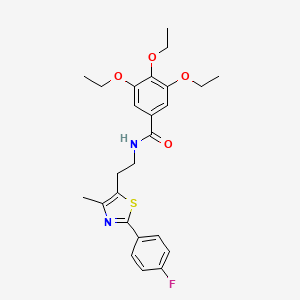

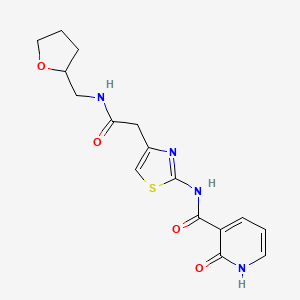

A study on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed these compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This demonstrates the potential of benzamide derivatives in anticancer drug development (Ravinaik et al., 2021).

Fluorescent Probes for Sensing

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were synthesized for use as fluorescent probes, suitable for sensing magnesium and zinc cations, respectively. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation sensing, attributed to the high acidity of the fluorophenol moiety. This study illustrates the utility of benzoxazole and benzothiazole derivatives in developing fluorescent probes for chemical sensing (Tanaka et al., 2001).

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-5-30-20-14-18(15-21(31-6-2)23(20)32-7-3)24(29)27-13-12-22-16(4)28-25(33-22)17-8-10-19(26)11-9-17/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPVFIRNXXTGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)

![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)